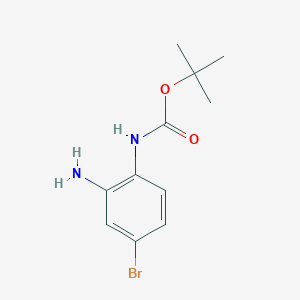

tert-Butyl (2-amino-4-bromophenyl)carbamate

説明

tert-Butyl (2-amino-4-bromophenyl)carbamate (CAS: 954239-15-7, molecular formula: C₁₁H₁₅BrN₂O₂, molecular weight: 287.15) is a brominated aromatic carbamate derivative widely utilized as a synthetic intermediate in medicinal chemistry and organic synthesis. Its structure features a tert-butyl carbamate group (-NHCO₂tBu) at the 1-position, an amino group (-NH₂) at the 2-position, and a bromine atom at the 4-position of the benzene ring. This compound is critical in Suzuki-Miyaura cross-coupling reactions, enabling the introduction of aryl/heteroaryl groups at the brominated position (e.g., coupling with phenylboronic acid to yield biphenyl derivatives) . Spectral characterization includes ¹H/¹³C NMR, LCMS (m/z: 341.00 [M+H]⁺), and HRMS (observed: 341.0092 vs. calculated: 340.9959) . Applications span the synthesis of mGlu2/3 receptor modulators and epigenetic reader domain inhibitors .

特性

IUPAC Name |

tert-butyl N-(2-amino-4-bromophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14-9-5-4-7(12)6-8(9)13/h4-6H,13H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHYBSLDDHZDSCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954239-15-7 | |

| Record name | 954239-15-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-amino-4-bromophenyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-amino-4-bromophenyl isocyanate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and enhances the safety of the production process .

化学反応の分析

Types of Reactions:

Substitution Reactions: tert-Butyl (2-amino-4-bromophenyl)carbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Coupling Reactions: This compound is commonly used in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in solvents like dimethylformamide (DMF) or acetonitrile.

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products:

Substitution Reactions: Products include azides or thiocyanates depending on the nucleophile used.

Coupling Reactions: Biaryl compounds are the major products formed in Suzuki-Miyaura coupling reactions.

科学的研究の応用

Pharmaceutical Development

Role as a Building Block

tert-Butyl (2-amino-4-bromophenyl)carbamate is primarily utilized as a protecting group for amines in organic synthesis. This protection is crucial during multi-step chemical reactions, allowing for selective functionalization without interference from reactive amine groups. The compound serves as a precursor in the synthesis of various pharmaceuticals targeting neurological disorders and other therapeutic areas.

Biological Activity

Research indicates that this compound exhibits a broad spectrum of biological activities, including:

- Anticonvulsant

- Antituberculosis

- Analgesic

- Anti-inflammatory

- Insecticidal

- Antifungal

- Antimicrobial

- Antitumor properties.

These activities make it a valuable candidate for drug development, particularly in creating targeted therapies.

Organic Synthesis

Synthetic Methodologies

The compound is frequently employed in various synthetic methodologies, including:

- Suzuki-Miyaura Coupling Reactions: It acts as an ideal substrate for forming biaryl compounds when reacted with boronic acids in the presence of palladium catalysts .

- Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles, facilitating the synthesis of diverse derivatives.

Material Science

Incorporation into Polymers

In material science, this compound is used to enhance the properties of polymers and coatings. Its incorporation improves thermal stability and chemical resistance, making it suitable for high-performance materials utilized in various industrial applications .

Analytical Chemistry

Reagent Applications

This compound serves as a reagent in analytical chemistry, aiding in the detection and quantification of specific compounds within complex mixtures. Its role is vital for quality control processes in manufacturing environments, ensuring product consistency and safety .

Case Study 1: Pharmaceutical Development

A study investigated the use of this compound as an intermediate in synthesizing novel anticonvulsant agents. The results demonstrated enhanced efficacy and selectivity against specific targets compared to existing medications.

Case Study 2: Material Science Application

Research on polymer composites incorporating this compound revealed significant improvements in thermal stability and mechanical properties, making these materials suitable for high-temperature applications.

作用機序

The mechanism of action of tert-Butyl (2-amino-4-bromophenyl)carbamate involves its role as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing the amine from participating in unwanted reactions. This protection is particularly useful in peptide synthesis and other complex organic reactions .

類似化合物との比較

Key Observations:

Reactivity in Cross-Coupling: The 4-bromo substituent in the target compound facilitates Suzuki-Miyaura coupling (e.g., with phenylboronic acid, yielding 48% biphenyl product) . In contrast, tert-butyl (4-bromo-2-methylphenyl)carbamate shows reduced reactivity due to steric hindrance from the methyl group . The amino group at the 2-position enhances nucleophilic character, enabling participation in condensation reactions (e.g., with tert-butyl 3-(2-cyanopyridin-4-yl)-3-oxopropanoate to form mGlu2/3 modulators) .

Electronic Effects: Fluorine in tert-butyl (2-amino-5-fluorophenyl)carbamate increases electron-withdrawing effects, altering regioselectivity in electrophilic substitutions compared to the brominated analog . Thiophene substitution in tert-butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate introduces π-conjugation, expanding utility in optoelectronic materials .

Synthetic Utility: The target compound’s amino group enables post-functionalization (e.g., deprotection to free amines for peptide coupling) , whereas tert-butyl (4-bromophenyl)carbamate lacks this versatility due to the absence of -NH₂ .

生物活性

tert-Butyl (2-amino-4-bromophenyl)carbamate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound, also known as (2-Amino-4-bromo-phenyl)-carbamic acid tert-butyl ester, features an amino group and a bromine atom on the phenyl ring, contributing to its unique reactivity in various chemical reactions. The compound is a solid at room temperature and is characterized by its ability to inhibit specific enzymes through active site binding, thus affecting their catalytic functions.

The compound exhibits a broad spectrum of biological activities, including:

- Enzyme Inhibition : It binds to active sites of proteases, inhibiting protein degradation processes. This property is crucial for developing agents targeting diseases characterized by excessive protein breakdown.

- Cellular Effects : The compound influences cell signaling pathways, gene expression, and cellular metabolism. It modulates kinases and phosphatases, altering phosphorylation states of key signaling proteins.

- Metabolic Pathways : Metabolized by cytochrome P450 enzymes, it forms various metabolites that may exhibit distinct biological activities compared to the parent compound.

Biological Activities

Research indicates that this compound possesses several therapeutic properties:

- Anticonvulsant Activity : Studies have demonstrated its potential in treating seizure disorders by acting on excitatory amino acid receptors .

- Antimicrobial Properties : Derivatives of this compound have shown effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent.

- Anti-inflammatory Effects : The compound has been associated with anti-inflammatory activities, making it a candidate for treating inflammatory diseases .

- Antitumor Activity : Research suggests that it may inhibit tumor growth through various mechanisms, including apoptosis induction in cancer cells .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- A study conducted by Pochampally et al. synthesized novel derivatives of this compound and evaluated their antimicrobial activity. Among these derivatives, several exhibited potent antimicrobial properties against specific bacterial strains .

| Compound | Antimicrobial Activity | Other Activities |

|---|---|---|

| 6b | High | Antitumor |

| 6e | High | Anti-inflammatory |

| 6g | Moderate | Anticonvulsant |

Q & A

Basic: What are the key synthetic strategies for tert-Butyl (2-amino-4-bromophenyl)carbamate?

Methodological Answer:

The synthesis typically involves sequential protection, bromination, and deprotection steps. A common approach is:

Amino Group Protection : React 2-amino-4-bromophenylamine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or triethylamine in THF) to protect the amino group .

Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by HPLC or ¹H NMR.

Bromination : If the bromine is not pre-installed, electrophilic bromination using NBS (N-bromosuccinimide) in DCM under controlled temperature (0–5°C) may be required.

Critical Considerations : Monitor reaction progress via TLC to avoid over-bromination. Optimize stoichiometry to minimize di-substituted byproducts.

Basic: How should researchers handle and store this compound safely?

Methodological Answer:

- Storage : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the Boc group. Desiccate to avoid moisture-induced degradation .

- Handling : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid contact with strong acids/bases, which may cleave the carbamate .

- Waste Disposal : Neutralize with mild acid (e.g., dilute HCl) before disposal in designated halogenated waste containers.

Advanced: How can researchers resolve contradictions in crystallographic data for this compound?

Methodological Answer:

Discrepancies in crystal structures (e.g., bond angles, packing motifs) may arise from polymorphism or experimental conditions. To address this:

Data Collection : Use high-resolution X-ray diffraction (λ = 0.710–1.541 Å) and ensure crystal quality (no cracks, uniform morphology).

Refinement : Employ SHELXL for small-molecule refinement, applying restraints for disordered bromine atoms .

Validation : Cross-validate with DFT calculations (e.g., Gaussian or ORCA) to compare theoretical and experimental bond lengths.

Example : If the C-Br bond length deviates >0.02 Å from computational models, re-examine data for absorption errors or thermal motion artifacts.

Advanced: What analytical techniques are optimal for characterizing impurities in this compound?

Methodological Answer:

- HPLC-MS : Use a C18 column (ACN/water + 0.1% formic acid) to separate impurities. MS detection identifies brominated byproducts (e.g., di-brominated isomers) .

- ¹H/¹³C NMR : Compare integration ratios of aromatic protons (δ 6.8–7.5 ppm) to detect unreacted starting materials or deprotected amines.

- Elemental Analysis : Confirm Br content (theoretical: ~29.3%) to assess stoichiometric deviations.

Basic: How can researchers confirm the stability of this compound under reaction conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperature (expected >150°C for Boc-protected amines) .

- Stress Testing : Expose the compound to accelerated conditions (e.g., 40°C, 75% humidity for 48 hours) and monitor degradation via HPLC.

- Kinetic Studies : Perform time-dependent NMR in DMSO-d₆ to detect Boc cleavage under acidic/basic conditions.

Advanced: How to troubleshoot low yields in Suzuki-Miyaura couplings involving this compound?

Methodological Answer:

Low yields often stem from bromide lability or competing side reactions. Optimize:

Catalyst System : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and bases (K₂CO₃ vs. CsF) .

Protection Strategy : Ensure the Boc group remains intact by avoiding strong bases (e.g., NaOH) that may deprotect the amine.

Byproduct Analysis : Use LC-MS to identify homo-coupling products (e.g., biaryl from excess boronic acid).

Basic: What spectroscopic signatures distinguish this compound from its deprotected analogue?

Methodological Answer:

- ¹H NMR : The Boc group shows a singlet at δ 1.3–1.5 ppm (tert-butyl, 9H). Deprotection eliminates this peak and reveals NH₂ protons (δ 5.5–6.0 ppm) .

- IR : The carbamate C=O stretch appears at ~1680–1720 cm⁻¹. Loss of this peak indicates cleavage.

- MS : Parent ion at m/z 300–302 ([M+H]⁺ for C₁₁H₁₄BrN₂O₂). Deprotected forms lack the Boc mass (Δ –100 Da).

Advanced: How to analyze regioselectivity challenges in subsequent functionalization reactions?

Methodological Answer:

The bromine and amine groups may direct electrophilic substitution. To assess regioselectivity:

Computational Modeling : Use DFT (e.g., Gaussian) to map electrostatic potential surfaces and predict reactive sites.

Isotopic Labeling : Introduce deuterium at specific positions and track incorporation via ²H NMR.

Competition Experiments : Compare reaction rates with model substrates lacking the amino or bromo group.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。